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For researchers, scientists, and drug development professionals, understanding the reaction

kinetics of organometallic compounds is paramount for controlling chemical transformations.

Diiron nonacarbonyl (Fe2(CO)9), a key reagent and precursor in various synthetic applications,

presents unique challenges to kinetic analysis due to its inherent insolubility. This guide

provides a comparative overview of the kinetic studies of reactions involving diiron

nonacarbonyl, addressing the challenges and offering insights from related, more soluble iron

carbonyl complexes.

Diiron nonacarbonyl's poor solubility in most common organic solvents severely limits the

application of conventional solution-phase kinetic techniques, such as stopped-flow or UV-Vis

spectrophotometry, which rely on homogeneous reaction mixtures. Consequently, a

comprehensive body of quantitative kinetic data, including rate constants and activation

parameters for its diverse reactions, remains largely uncharted territory in chemical literature.

Qualitative Reactivity of Diiron Nonacarbonyl
Despite the scarcity of quantitative kinetic data, the synthetic utility of diiron nonacarbonyl

provides a qualitative understanding of its reactivity. It serves as a versatile source of the

Fe(CO)n fragment and participates in a variety of reactions, including:

Substitution Reactions: Fe2(CO)9 reacts with various donor ligands (L), such as phosphines

and arsines, to yield substituted iron carbonyl complexes. These reactions are believed to

proceed through the dissociation of a carbonyl ligand, creating a vacant coordination site for

the incoming ligand.
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Oxidative Addition: Reactions with organic halides and other substrates can lead to the

oxidative addition to the diiron center, resulting in the formation of new Fe-C or Fe-X bonds.

Reduction Reactions: Under appropriate conditions, Fe2(CO)9 can be reduced to form

anionic iron carbonyl clusters.

Thermal and Photochemical Decomposition: Diiron nonacarbonyl is sensitive to heat and

light. Thermal decomposition can lead to the formation of iron metal or iron oxides, while

photochemical decomposition can generate reactive iron carbonyl fragments that can be

trapped by various substrates.

Comparative Kinetic Studies of Soluble Iron
Carbonyls
To provide a framework for understanding the potential kinetic behavior of diiron nonacarbonyl,

this section details kinetic studies performed on the more soluble iron carbonyl complexes, iron

pentacarbonyl (Fe(CO)5) and triiron dodecacarbonyl (Fe3(CO)12). These studies offer valuable

insights into the methodologies applicable to organometallic kinetics and provide a basis for

qualitative comparisons.

Iron Pentacarbonyl (Fe(CO)5)
Iron pentacarbonyl is a liquid at room temperature and is soluble in many organic solvents,

making it an ideal candidate for kinetic investigations.
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Reaction Solvent
Temperatur
e (°C)

Rate
Constant
(k)

Activation
Parameters

Reference

Fe(CO)5 +

P(C6H5)3 →

Fe(CO)4(P(C

6H5)3) + CO

Toluene 25
1.2 x 10⁻⁴ s⁻¹

(first-order)

ΔH‡ = 23.5

kcal/mol, ΔS‡

= -5.2

cal/mol·K

[1][2]

Photochemic

al

dissociation

of Fe(CO)5

Hexane 20

Quantum

Yield (Φ) ≈

0.8

- [3]

Experimental Protocols:

Substitution Reactions: Kinetic studies of substitution reactions of Fe(CO)5 are often

performed using UV-Vis or IR spectroscopy to monitor the disappearance of the reactant and

the appearance of the product over time. The reaction is typically initiated by mixing solutions

of Fe(CO)5 and the incoming ligand in a thermostated cell. Data analysis involves fitting the

concentration-time profiles to appropriate rate laws to extract the rate constants.

Photochemical Reactions: The kinetics of photochemical reactions are investigated using

techniques such as flash photolysis. A short pulse of light is used to generate a transient

reactive intermediate, and its subsequent reactions are monitored by time-resolved

spectroscopy.
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Triiron Dodecacarbonyl (Fe3(CO)12)
While less soluble than Fe(CO)5, Fe3(CO)12 dissolves in some organic solvents to a sufficient

extent to allow for kinetic studies.
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Reaction Solvent
Temperatur
e (°C)

Rate
Constant
(k)

Activation
Parameters

Reference

Fe3(CO)12 +

3 P(C6H5)3

→ 3

Fe(CO)4(P(C

6H5)3) + 3

CO

Toluene 60
3.5 x 10⁻⁵ s⁻¹

(first-order)

ΔH‡ = 26.8

kcal/mol, ΔS‡

= -2.1

cal/mol·K

[4]

Thermal

Decompositio

n of

Fe3(CO)12

Decalin 120

Complex,

multi-step

process

- [5]

Experimental Protocols:

Ligand Substitution: Similar to Fe(CO)5, the kinetics of ligand substitution reactions of

Fe3(CO)12 can be followed by spectroscopic methods. Due to its lower solubility and higher

reaction temperatures, specialized high-pressure or sealed-tube techniques may be

employed.

Thermal Decomposition: The thermal decomposition of Fe3(CO)12 is often studied using

techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC)

in the solid state. In solution, the decomposition can be monitored by spectroscopy, but the

complex nature of the reaction often leads to intricate kinetic profiles.
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Methodologies for Studying Insoluble Reactants
The primary obstacle in studying the kinetics of diiron nonacarbonyl reactions is its insolubility.

However, several experimental approaches can be adapted to investigate the reactivity of

insoluble species:

Slurry Reactions: Kinetic studies can be performed on heterogeneous mixtures where solid

Fe2(CO)9 is suspended in a liquid phase containing the other reactant. The reaction rate

would then be dependent on factors such as the surface area of the solid, stirring rate, and

mass transport phenomena, in addition to the intrinsic chemical kinetics.

Gas-Solid Reactions: The kinetics of reactions between gaseous reactants and solid

Fe2(CO)9 can be studied in a flow reactor or a thermogravimetric analyzer. The rate of

reaction can be determined by monitoring the change in mass of the solid or the composition

of the gas phase.
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Photochemical Initiation in the Solid State: Photochemical reactions of solid Fe2(CO)9 can

be initiated by irradiating the sample with light of an appropriate wavelength. The progress of

the reaction can be monitored using solid-state analytical techniques such as diffuse

reflectance infrared Fourier transform spectroscopy (DRIFTS).

Conclusion
While direct quantitative kinetic data for reactions of diiron nonacarbonyl remains scarce due to

its insolubility, a qualitative understanding of its reactivity has been established through its

extensive use in synthesis. By examining the kinetic studies of related, more soluble iron

carbonyl complexes like Fe(CO)5 and Fe3(CO)12, researchers can gain valuable insights into

the potential reaction mechanisms and the experimental methodologies that could be adapted

for studying insoluble systems. Future advancements in analytical techniques for

heterogeneous systems will be crucial for unlocking a quantitative understanding of the

reaction kinetics of this important organometallic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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